molecular formula C27H47F3N8O9 B6295336 Ovotransferrin (328-332) Trifluoroacetate CAS No. 1226776-54-0

Ovotransferrin (328-332) Trifluoroacetate

Cat. No.: B6295336
CAS No.: 1226776-54-0
M. Wt: 684.7 g/mol
InChI Key: KGQVFFKHKXIWNC-UYNNABTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ovotransferrin (328-332) Trifluoroacetate is a peptide derived from ovotransferrin, a major protein found in egg white. This peptide sequence, specifically the fragment from amino acids 328 to 332, is known for its biological activities, including antihypertensive and anti-cholinesterase properties . The trifluoroacetate salt form enhances its stability and solubility for research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ovotransferrin (328-332) Trifluoroacetate can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes:

    Deprotection: Removal of the protecting group from the amino acid attached to the resin.

    Coupling: Addition of the next protected amino acid using coupling reagents like HBTU or DIC.

    Cleavage: The final peptide is cleaved from the resin and deprotected using a cocktail of reagents, often containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of ovotransferrin peptides involves enzymatic hydrolysis of egg white proteins followed by purification processes such as ultrafiltration and chromatography. Enzymes like pepsin or trypsin are used to hydrolyze ovotransferrin into smaller peptide fragments, which are then isolated and purified .

Chemical Reactions Analysis

Types of Reactions

Ovotransferrin (328-332) Trifluoroacetate primarily undergoes:

    Hydrolysis: Breaking down into smaller peptides or amino acids.

    Oxidation: Reaction with oxidizing agents, potentially altering its structure and activity.

    Substitution: Reactions where functional groups in the peptide are replaced with other groups.

Common Reagents and Conditions

    Hydrolysis: Enzymes like pepsin or trypsin under acidic or neutral pH conditions.

    Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

    Substitution: Various chemical reagents depending on the desired modification.

Major Products

The major products formed from these reactions include smaller peptide fragments and modified peptides with altered biological activities .

Scientific Research Applications

Ovotransferrin (328-332) Trifluoroacetate has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H46N8O7.C2HF3O2/c1-13(2)11-16(24(39)40)30-21(36)17(12-34)31-22(37)18-8-6-10-33(18)23(38)19(14(3)4)32-20(35)15(26)7-5-9-29-25(27)28;3-2(4,5)1(6)7/h13-19,34H,5-12,26H2,1-4H3,(H,30,36)(H,31,37)(H,32,35)(H,39,40)(H4,27,28,29);(H,6,7)/t15-,16-,17-,18-,19-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQVFFKHKXIWNC-UYNNABTASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H47F3N8O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

684.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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